molecular formula C16H14N2O4 B2497625 2,2-Dimethyl-5-((8-quinolylamino)methylene)-1,3-dioxane-4,6-dione CAS No. 25063-76-7

2,2-Dimethyl-5-((8-quinolylamino)methylene)-1,3-dioxane-4,6-dione

Cat. No. B2497625
CAS RN: 25063-76-7
M. Wt: 298.298
InChI Key: UEZIKDYLTILMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest includes structural motifs common to several areas of organic and medicinal chemistry, such as dioxane diones and quinolylamino groups. These features suggest potential for various chemical reactions and properties, making it a candidate for detailed study in synthetic and applied chemistry contexts.

Synthesis Analysis

Synthetic approaches to complex molecules like the one mentioned typically involve multi-step reactions, starting from simpler precursors. For example, the synthesis of polyoxymethylene dimethyl ethers (Baranowski et al., 2017) demonstrates the complexity and innovation required in creating compounds with multiple functional groups, which can be related to the synthetic challenge posed by our target compound (Baranowski, Bahmanpour, & Kröcher, 2017).

Molecular Structure Analysis

The structural analysis of complex molecules typically involves spectroscopic techniques and computational modeling. The presence of a dioxane ring and a quinolylamino moiety in the compound suggests a rigid framework with potential for interesting electronic properties, as seen in the study of methylene-linked liquid crystal dimers (Henderson & Imrie, 2011) (Henderson & Imrie, 2011).

Chemical Reactions and Properties

The compound's reactivity would be influenced by its functional groups. For instance, dioxane derivatives are known for participating in a variety of chemical reactions, offering pathways to modify the compound or derive new compounds with potentially useful properties (Pellissier, 2014) (Pellissier, 2014).

Physical Properties Analysis

The physical properties of such a compound, including melting point, boiling point, and solubility, would be crucial for its application in any field. These properties are often determined experimentally and can be influenced by the compound's molecular structure, as seen in the properties of 1,4-dioxane as a water contaminant (Godri Pollitt et al., 2019) (Godri Pollitt et al., 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are fundamental aspects of organic chemistry research. Studies like the synthesis and reactivity of methylene- and alkylidenecyclopropane derivatives highlight the importance of understanding these properties for practical applications (Pellissier, 2014) (Pellissier, 2014).

Scientific Research Applications

Synthesis and Structural Analysis

Facile Synthesis Techniques : The compound has been utilized in the synthesis of 5-[(arylamino)(cyano)methylene]-2,2-dimethyl-1,3-dioxane-4,6-diones, showcasing its role in producing 2-cyano-4-quinolinones, substances valuable in various chemical research domains due to their potential biological activities (Moon-Kook Jeon & K. Kim, 2000).

Advanced Drug Precursors : Research has explored the reactivity of this compound with active methylene nitriles, leading to the formation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. These derivatives are noteworthy for their potential as drug precursors and as perspective ligands in medicinal chemistry (V. Dotsenko et al., 2019).

Crystallography and Molecular Structures : The compound contributes significantly to the study of supramolecular structures, with investigations into its derivatives revealing insights into molecular conformations and interactions. Such studies are crucial for understanding the physical and chemical properties of new synthetic materials (J. N. Low et al., 2002).

Chemical Reactivity and Applications : The versatility of this compound extends to its reactivity, offering pathways to novel chemical entities with potential applications in materials science and organic synthesis. For instance, the boron difluoride complexes of carbamoyl Meldrum's acids, derived from similar compounds, are noted for their stability and ease of isolation, indicating their utility in further chemical research (Natalia Pawelska et al., 2012).

properties

IUPAC Name

2,2-dimethyl-5-[(quinolin-8-ylamino)methylidene]-1,3-dioxane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-16(2)21-14(19)11(15(20)22-16)9-18-12-7-3-5-10-6-4-8-17-13(10)12/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZIKDYLTILMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=CC3=C2N=CC=C3)C(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-5-((8-quinolylamino)methylene)-1,3-dioxane-4,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.